molecular formula C11H11N3OS2 B2432227 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 33949-88-1

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2432227
CAS No.: 33949-88-1
M. Wt: 265.35
InChI Key: MVWNQSFZOZVVGA-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of thiadiazole derivatives

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS2/c1-2-16-11-14-13-10(17-11)12-9(15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWNQSFZOZVVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2-amino-5-ethylsulfanyl-1,3,4-thiadiazole with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Substitution Reactions

The ethylsulfanyl group (-SCH₂CH₃) and the thiadiazole ring are reactive sites for nucleophilic substitution:

Reaction Type Reagents/Conditions Product Citations
Alkylation Alkyl halides (e.g., CH₃I), DMFSubstituted thiadiazole
Acylation Acyl chlorides (e.g., ClCO-R), TEAAcylated derivative
Electrophilic Substitution Electrophiles (e.g., Cl₂, Br₂), catalytic acidHalogenated thiadiazole

Example : Reaction with ethyl cyanoacetate and TEA yields N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide .

Cyclization and Ring-Closing Reactions

The thiadiazole ring is formed via cyclization of intermediates like hydrazinecarbothioamides:

Method Conditions Key Reagents Citations
Sulfur Elimination Iodine, DMF, refluxHI, triethylamine
Acidic Cyclization Acetic acid, reflux

Example : Treatment of N-(2-carbamothioylhydrazine-1-carbonothioyl)benzamide with acetic acid forms the thiadiazole ring .

Oxidation and Reduction

The ethylsulfanyl group undergoes redox transformations:

Reaction Reagents Product Citations
Oxidation H₂O₂, KMnO₄Sulfinyl/sulfonyl derivatives
Reduction NaBH₄, LiAlH₄Thiol derivatives

Biological Activity Correlation

Research indicates that structural modifications via these reactions impact biological efficacy:

  • Antimicrobial Activity : Substitution at the thiadiazole ring enhances activity against bacterial strains (e.g., S. sclerotiorum).

  • Enzyme Inhibition : Thiadiazole derivatives show affinity for targets like dihydrofolate reductase (DHFR).

  • Toxicity : Zebrafish embryo toxicity studies reveal low-toxicity profiles for optimized derivatives .

Analytical Characterization

Structural confirmation employs:

  • IR : Peaks at ~1672 cm⁻¹ (C=O), 2257 cm⁻¹ (C≡N) .

  • NMR : Signals at δ 10.70 ppm (NH), 3.78 ppm (CH₂) .

  • MS : [M+H]+ peaks for molecular weight verification .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has been investigated for its antimicrobial properties against a range of pathogens. Studies have shown that compounds with similar structures exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives exhibiting minimal inhibitory concentrations (MICs) comparable to established antibiotics have been documented, indicating their potential as effective antimicrobial agents .

Anticancer Properties
Research has also focused on the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest its utility in cancer therapy. The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of various thiadiazole derivatives against multidrug-resistant strains of bacteria. The results indicated that this compound demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values lower than traditional antibiotics .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation, the compound was tested for its cytotoxic effects on human cancer cell lines such as HEK293 and BT474. The findings revealed that it induced significant growth inhibition at concentrations above 10 µM, suggesting its potential as a novel anticancer agent .

Industrial Applications

Beyond medicinal uses, this compound is also explored in materials science. Its unique chemical structure allows it to be used as a building block for synthesizing more complex organic compounds that may have applications in electronic devices or as luminescent materials .

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. Its anticancer activity could be attributed to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other thiadiazole derivatives such as:

    N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a methyl group instead of an ethylsulfanyl group.

    N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide: Contains a phenyl group, which may alter its biological activity and chemical reactivity.

    N-(5-chloro-1,3,4-thiadiazol-2-yl)benzamide: The presence of a chlorine atom can significantly affect its properties and applications.

Biological Activity

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, focusing on its potential therapeutic properties, mechanisms of action, and relevant case studies.

The compound consists of a thiadiazole ring substituted with an ethylsulfanyl group and a benzamide moiety. This unique structural arrangement contributes to its biological activity by facilitating interactions with various biological targets.

Compound Name Structure Features Biological Activity
This compoundThiadiazole ring with ethylsulfanyl and benzamideAnticancer, Antimicrobial

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : The compound showed significant activity against human leukemia cells and solid tumors such as breast and colon cancer cells.
  • Mechanisms of Action : The anticancer effects are attributed to the induction of apoptosis via caspase-dependent pathways and the inhibition of key signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. This compound exhibits notable activity against both Gram-positive and Gram-negative bacteria.

  • Inhibition Studies : In vitro studies revealed that this compound displayed effective antibacterial activity with Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like Oxytetracycline .
  • Fungal Activity : The compound has shown antifungal properties as well, particularly against pathogenic fungi responsible for human infections .

The biological activity of this compound is largely influenced by its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Binding : It can bind to receptors that regulate cell growth and apoptosis, thereby modulating cellular responses.

Case Studies

A few notable studies illustrate the biological efficacy of this compound:

  • Anticancer Study : A recent study synthesized a series of thiadiazole derivatives and evaluated their antiproliferative effects on human cancer cell lines. This compound was among the most potent compounds tested .
  • Antimicrobial Research : Another research effort focused on the antibacterial effects of various thiadiazole derivatives. Results indicated that this compound exhibited superior antimicrobial activity compared to traditional antibiotics .

Q & A

Q. Basic

  • Antimicrobial : Agar diffusion assays against Gram-positive/negative bacteria and fungi .
  • Anticancer : MTT assays on cell lines (e.g., MDA-MB-231, PC3) to measure IC50 values .
  • Enzyme inhibition : Spectrophotometric assays for lipoxygenase (LOX) or kinase activity .

How can microwave-assisted synthesis improve the efficiency of thiadiazole derivatives?

Advanced
Microwave irradiation reduces reaction times from 15–18 hours (conventional heating) to 15–20 minutes, enhancing yields by 10–15% . Solvent-free conditions and catalytic acetic acid minimize side reactions, as demonstrated in the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl)benzamide derivatives .

What strategies are used to analyze structure-activity relationships (SAR) for anticancer activity?

Q. Advanced

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -CF3) enhances cytotoxicity by 20–30% in glioblastoma (U87) cells .
  • Molecular docking : Simulations with tyrosine kinases (e.g., Abl/Src) identify key interactions (e.g., hydrogen bonding with Thr338) .
  • Free energy calculations : Predict binding affinities using AutoDock Vina or Schrödinger Suite .

How should researchers address contradictions in reported bioactivity data?

Advanced
Discrepancies (e.g., variable IC50 values across studies) may arise from assay conditions (e.g., serum concentration, incubation time) or cell line heterogeneity. Validate results using orthogonal assays (e.g., apoptosis via Annexin V/PI staining) and replicate experiments across independent labs .

What computational methods support mechanistic studies of this compound?

Q. Advanced

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular dynamics (MD) : Simulates ligand-protein stability over 100 ns trajectories (e.g., with 15-LOX) .
  • QSAR models : Correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity .

How can derivatives be designed to enhance solubility without compromising activity?

Q. Advanced

  • Polar substituents : Introduce -OH or -NH2 groups to improve aqueous solubility (e.g., 9g derivative with 64.2% yield) .
  • Prodrug strategies : Mask thiol groups as acetylated precursors, hydrolyzed in vivo .
  • Co-crystallization : Use cyclodextrins or PEG-based co-solvents .

What factors influence the stability of this compound during storage and biological assays?

Q. Advanced

  • pH sensitivity : Thiadiazole rings degrade under strong acidic/basic conditions; buffer solutions (pH 6–8) are recommended .
  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
  • Serum stability : Assess degradation in fetal bovine serum (FBS) using LC-MS over 24 hours .

What mechanistic insights explain its pro-apoptotic effects in cancer cells?

Q. Advanced

  • Cell cycle arrest : Flow cytometry shows G2/M phase arrest in breast cancer cells via CDK1 inhibition .
  • Mitochondrial pathway : Increased Bax/Bcl-2 ratio and caspase-3 activation confirmed by Western blot .
  • Kinase inhibition : Blocks ATP-binding pockets in Abl (IC50 = 0.8 µM) and Src (IC50 = 1.2 µM) .

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